molecular formula C8H7NS B1666778 Benzyl Isothiocyanate CAS No. 622-78-6

Benzyl Isothiocyanate

Cat. No.: B1666778
CAS No.: 622-78-6
M. Wt: 149.21 g/mol
InChI Key: MDKCFLQDBWCQCV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Benzylisothiocyanate (BITC) is a secondary metabolite found in cruciferous species . It has been shown to have a wide range of targets, including various proteins and bacteria. For instance, BITC has been found to specifically label the clinically approved antibody trastuzumab through reaction with free cysteines .

Mode of Action

BITC exhibits a strong bactericidal effect against oral pathogens involved in periodontal disease as well as other Gram-negative bacteria . It acts by affecting the integrity of the cell membrane, inducing a decrease in the intracellular ATP level and an increase in the extracellular ATP level . At subinhibitory concentrations, BITC downregulates the expression levels of the virulence genes hilA, hilC, and hilD in a dose-dependent manner .

Biochemical Pathways

BITC modulates inflammation, oxidative stress, and apoptosis via Nrf2/HO-1 and NF-κB signaling pathways . It significantly preserves the antioxidants (glutathione GSH, superoxide dismutase SOD), nitric oxide (NO), and prostaglandin E2 (PGE2) contents, while decreasing the gastric mucosal malondialdehyde (MDA), tumor necrosis factor alpha (TNFα), and myeloperoxidase (MPO) contents .

Pharmacokinetics

It has been shown to exhibit potent antimicrobial activity under in vitro conditions . It has also been found to exhibit comparable or better antimicrobial activity and lower infiltration of mouse immune cells compared to gentamycin sulfate .

Result of Action

The result of BITC’s action is a decrease in the viability of targeted cells or bacteria. For instance, it has been found to be protective against pancreatic carcinogenesis in vitro via expression of the p21/WAF1 gene . It also showed a restraining impact on obesity, fatty liver, and insulin resistance in a diet-induced obesity mouse model .

Action Environment

Environmental factors can influence the action, efficacy, and stability of BITC. For example, the antimicrobial activity of BITC against Salmonella enterica was investigated under different pH conditions . Furthermore, the bactericidal effect of BITC implies that the chewing sticks and the essential oil may have a specific role in treatment of periodontal disease in reducing Gram-negative periodontal pathogens .

Biochemical Analysis

Biochemical Properties

Benzylisothiocyanate interacts with various enzymes, proteins, and other biomolecules. It is formed by the hydrolysis of glycolaldehyde in cruciferous vegetables such as broccoli and cabbage . BITC exerts anticancer effects by regulating various processes such as apoptosis, autophagy, cell cycle arrest, and angiogenesis .

Cellular Effects

Benzylisothiocyanate has been found to have significant effects on various types of cells and cellular processes. It has been shown to inhibit the growth of human lung cancer cell lines in a dose-dependent manner . It also induces protective autophagy in human lung cancer cells through an endoplasmic reticulum stress-mediated mechanism .

Molecular Mechanism

Benzylisothiocyanate exerts its effects at the molecular level through various mechanisms. It has been found to induce expression of GST isoenzyme to mediate intracellular reactive oxygen intermediate in a short time . It also causes formation of thiobarbituric acid-reactive substances in HepG2 cells and that its DNA damaging properties are diminished by α-tocopherol, vitamin C, sodium benzoate and β-carotene .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzylisothiocyanate change over time. It has been shown to enhance cognitive function and motor ability in mice, as determined by Intellicage learning tests, Morris water maze, open field test, and step-down-type passive avoidance tests .

Dosage Effects in Animal Models

The effects of Benzylisothiocyanate vary with different dosages in animal models. The doses of BITC required to cause measurable DNA damage in laboratory rodents exceeded by far the dietary exposure levels of humans, but are similar to those which were required to inhibit chemically induced cancer in earlier animal experiments .

Metabolic Pathways

Benzylisothiocyanate is involved in various metabolic pathways. The human body mainly ingests isothiocyanate by eating glucosinolate-containing cruciferous vegetables. Glucosinolate is a secondary metabolite of cruciferous plants located in the vacuole of plants .

Transport and Distribution

Benzylisothiocyanate is transported and distributed within cells and tissues. Absorbed isothiocyanates are rapidly conjugated to glutathione in the liver, and then sequentially metabolized in the mercapturic acid pathway, before being excreted in the urine .

Subcellular Localization

The subcellular localization of Benzylisothiocyanate and its effects on activity or function are not well studied. It is known that isothiocyanates are weak electrophiles, susceptible to hydrolysis

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Benzyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Allyl Isothiocyanate: Found in mustard and horseradish, known for its pungent flavor and

Properties

IUPAC Name

isothiocyanatomethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NS/c10-7-9-6-8-4-2-1-3-5-8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKCFLQDBWCQCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0020155
Record name Benzyl isothiocyanate
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Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid, Pale yellowish liquid; Strong penetrating aroma
Record name Benzyl isothiocyanate
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Record name Benzyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1553/
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Boiling Point

242.00 to 243.00 °C. @ 760.00 mm Hg
Record name Benzyl isothiocyanate
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Solubility

0.109 mg/mL at 25 °C, Insoluble in water, Soluble (in ethanol)
Record name Benzyl isothiocyanate
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Density

1.121-1.127
Record name Benzyl isothiocyanate
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CAS No.

622-78-6
Record name Benzyl isothiocyanate
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Record name Benzyl isothiocyanate
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Melting Point

41 °C
Record name Benzyl isothiocyanate
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods I

Procedure details

Benzylamine (1.5 g) and triethyl amine (2.9 g) were dissolved in anhydrous ethyl acetate (50 ml) and stirred under ice cooling. Thiophosgene (4.9 g) dissolved in ethyl acetate (50 ml) was slowly added to the stirred solution. The solution was heated at reflux for 2 hr and filtered. Evaporation of the solvent afforded (isothiocyanatomethyl)-benzene which was used in the next step without purification. 1H NMR, CDCl3, 4.72 (2H, s), 7.30-7.40 (5H, m).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dicyclohexylcarbodiimide (10.3 g) and carbon disulphide (20 ml) are stirred in a round-bottomed flask with 20 ml of diethyl ether at -10° C. Benzylamine (5.35 g, 5.5 ml) in 20 ml ether is added slowly when a white precipitate forms immediately. The reaction mixture is stirred overnight, filtered and the ether removed in vacuo. The residue is suspended in ether, filtered and the ether removed in vacuo. The remaining oil is distilled under vacuum (0.5 mm, 100° C. approx.) to give benzylisothiocyanate as an oil (4.7 g, 62%).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of benzylamine (5.4 g, 0.05 mole) and triethylamine (15.4 ml, 0.11 mole) in 50 ml of tetrahydrofuran was added dropwise to a solution of thiophosgene (4.2 ml, 0.055 mole) in 50 ml of tetrahydrofuran with cooling to -10° C. over a period of twenty minutes. The mixture was stirred at 25° C. for 2.75 hours and filtered. The filtrate was treated with charcoal, then filtered and evaporated to an oil. The oil was diluted with hexane:ethyl acetate (90:10) and purified on a flash silica column using hexane:ethyl acetate (90:10) as the eluant to yield benzyl isothiocyanate as a yellow oil.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
15.4 mL
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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